Cas no 394223-23-5 (1H-Benzimidazole-2-methanamine,7-fluoro-)
1H-Benzimidazole-2-methanamine,7-fluoro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-2-methanamine,7-fluoro-
- 1H-Benzimidazole-2-methanamine,4-fluoro- (9CI)
- (4-Fluoro-1H-benzimidazol-2-yl)-methylamine
- (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine
- (4-FLUORO-1H-1,3-BENZODIAZOL-2-YL)METHANAMINE
- AS-82843
- 1H-Benzimidazole-2-methanamine,4-fluoro-(9CI)
- 394223-23-5
- (4-fluoro-1H-benzimidazol-2-yl)methanamine
- 4-fluoro-1h-benzimidazole-2-methanamine
- 7-Fluoro-1H-benzimidazole-2-methanamine
- E76654
- EN300-365910
- 1H-Benzimidazole-2-methanamine, 7-fluoro-
- SCHEMBL10080732
- CS-0162274
- SCHEMBL4270442
- XH0049
- 1-(4-FLUORO-1H-1,3-BENZODIAZOL-2-YL)METHANAMINE
-
- MDL: MFCD12150224
- Inchi: 1S/C8H8FN3/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2,(H,11,12)
- InChI Key: XYMQPPPHJYPORZ-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1N=C(CN)N2
Computed Properties
- Exact Mass: 165.07034
- Monoisotopic Mass: 165.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 54.7A^2
Experimental Properties
- PSA: 54.7
1H-Benzimidazole-2-methanamine,7-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD534708-25mg |
(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine |
394223-23-5 | 97% | 25mg |
¥2902.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD534708-50mg |
(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine |
394223-23-5 | 97% | 50mg |
¥3873.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD534708-100mg |
(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine |
394223-23-5 | 97% | 100mg |
¥301.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD534708-250mg |
(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine |
394223-23-5 | 97% | 250mg |
¥722.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD534708-1g |
(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine |
394223-23-5 | 97% | 1g |
¥2742.0 | 2024-04-18 | |
| Chemenu | CM519517-50mg |
(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine |
394223-23-5 | 97% | 50mg |
$477 | 2023-02-02 | |
| Chemenu | CM519517-100mg |
(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine |
394223-23-5 | 97% | 100mg |
$682 | 2023-02-02 | |
| Chemenu | CM519517-250mg |
(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine |
394223-23-5 | 97% | 250mg |
$1039 | 2023-02-02 | |
| Chemenu | CM519517-1g |
(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine |
394223-23-5 | 97% | 1g |
$2528 | 2023-02-02 | |
| ChemScence | CS-0162274-100mg |
7-Fluoro-1H-benzimidazole-2-methanamine |
394223-23-5 | 100mg |
$648.0 | 2022-04-27 |
1H-Benzimidazole-2-methanamine,7-fluoro- Suppliers
1H-Benzimidazole-2-methanamine,7-fluoro- Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
Additional information on 1H-Benzimidazole-2-methanamine,7-fluoro-
Professional Introduction to Compound with CAS No. 394223-23-5 and Product Name: 1H-Benzimidazole-2-methanamine,7-fluoro
The compound identified by the CAS number 394223-23-5 and the product name 1H-Benzimidazole-2-methanamine,7-fluoro represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the benzimidazole class of heterocyclic organic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a fluoro substituent at the 7-position of the benzimidazole core introduces unique electronic and steric properties, making this molecule a promising candidate for further investigation in drug discovery and development.
Benzimidazoles are well-known for their role as pharmacophores in various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. The structural framework of benzimidazole provides a stable scaffold that can interact with biological targets such as enzymes and receptors. The addition of a fluoro group to the 7-position enhances the metabolic stability and binding affinity of the molecule, which are critical factors in the design of effective pharmaceuticals. This modification has been widely explored in medicinal chemistry to improve drug-like properties and optimize pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing novel benzimidazole derivatives with enhanced biological activity. The compound 1H-Benzimidazole-2-methanamine,7-fluoro is no exception. Studies have demonstrated that fluoro-substituted benzimidazoles exhibit improved efficacy in inhibiting certain enzymes and receptors involved in disease pathways. For instance, research has shown that this particular derivative may have potential applications in the treatment of neurological disorders by modulating neurotransmitter receptor activity. The amine group at the 2-position further expands its chemical versatility, allowing for further functionalization and derivatization to tailor its biological properties.
The synthesis of 1H-Benzimidazole-2-methanamine,7-fluoro involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular structure efficiently. These synthetic approaches not only highlight the complexity of modern pharmaceutical chemistry but also underscore the importance of innovative methodologies in accessing novel bioactive compounds.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Preclinical studies have indicated that derivatives of benzimidazole with fluoro substituents exhibit promising pharmacological effects. For example, some analogs have shown inhibitory activity against kinases and other enzymes implicated in cancer progression. The structural features of 1H-Benzimidazole-2-methanamine,7-fluoro, particularly the fluoro group at the 7-position, contribute to its ability to interact selectively with biological targets, thereby minimizing off-target effects.
The role of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions of this compound with biological targets. These computational studies provide valuable insights into how modifications at specific positions within the benzimidazole core influence binding affinity and specificity. By leveraging advanced computational tools, researchers can predict the potential efficacy of 1H-Benzimidazole-2-methanamine,7-fluoro and guide further optimization efforts.
Furthermore, the development of novel synthetic routes for this compound has opened up avenues for exploring its derivatives with different substituents. This flexibility allows chemists to fine-tune various pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Such modifications are crucial for translating promising lead compounds into viable drug candidates that can progress through clinical trials.
The impact of fluoro-substituted benzimidazoles on medicinal chemistry extends beyond their applications in oncology. These compounds have also shown potential in treating infectious diseases and inflammatory conditions by targeting bacterial enzymes or modulating immune responses. The unique electronic properties introduced by the fluoro group enhance their interaction with biological systems, making them valuable tools for developing new therapeutic strategies.
As research continues to uncover new biological functions of benzimidazoles, compounds like 1H-Benzimidazole-2-methanamine,7-fluoro will undoubtedly play a pivotal role in shaping future therapeutic interventions. The combination of innovative synthetic chemistry with cutting-edge computational methods ensures that these molecules will be thoroughly investigated for their potential benefits across various therapeutic areas.
In conclusion, 1H-Benzimidazole-2-methanamine,7-fluoro (CAS No. 394223-23-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The presence of a fluoro substituent at the 7-position enhances its pharmacological properties, making it a valuable candidate for further investigation in drug discovery efforts aimed at treating neurological disorders, cancer, infectious diseases, and other conditions.
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